molecular formula C9H12ClO2P B14383261 Methyl (2-phenylethyl)phosphonochloridate CAS No. 88501-46-6

Methyl (2-phenylethyl)phosphonochloridate

Cat. No.: B14383261
CAS No.: 88501-46-6
M. Wt: 218.62 g/mol
InChI Key: NJMGMXXWPDKCBF-UHFFFAOYSA-N
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Description

Methyl (2-phenylethyl)phosphonochloridate is an organophosphorus compound with the molecular formula C9H12ClO2P It is a derivative of phosphonochloridate, characterized by the presence of a methyl group and a 2-phenylethyl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-phenylethyl)phosphonochloridate can be synthesized through the reaction of methyl phosphonochloridate with 2-phenylethanol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonochloridate group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-phenylethyl)phosphonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding phosphonates.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form methyl (2-phenylethyl)phosphonic acid and hydrochloric acid.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Phosphonates with various substituents.

    Hydrolysis: Methyl (2-phenylethyl)phosphonic acid.

    Oxidation and Reduction: Phosphonic acid derivatives and phosphine derivatives, respectively.

Scientific Research Applications

Methyl (2-phenylethyl)phosphonochloridate has several applications in scientific research:

    Organic Synthesis:

    Medicinal Chemistry: The compound is investigated for its potential as a precursor for the synthesis of biologically active phosphonate derivatives.

    Industrial Chemistry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2-phenylethyl)phosphonochloridate involves the reactivity of the phosphonochloridate group. The chlorine atom is highly reactive and can be readily replaced by nucleophiles, leading to the formation of various phosphonate derivatives. These derivatives can interact with biological molecules, such as enzymes and receptors, through covalent bonding or coordination interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-phenylethyl)phosphonochloridate
  • Methyl (2-phenylethyl)phosphonic acid
  • Methyl (2-phenylethyl)phosphonate

Uniqueness

Methyl (2-phenylethyl)phosphonochloridate is unique due to its specific combination of a methyl group and a 2-phenylethyl group attached to the phosphorus atom. This structural arrangement imparts distinct reactivity and properties compared to other phosphonochloridates and phosphonates. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in organic synthesis and medicinal chemistry.

Properties

CAS No.

88501-46-6

Molecular Formula

C9H12ClO2P

Molecular Weight

218.62 g/mol

IUPAC Name

2-[chloro(methoxy)phosphoryl]ethylbenzene

InChI

InChI=1S/C9H12ClO2P/c1-12-13(10,11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

NJMGMXXWPDKCBF-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCC1=CC=CC=C1)Cl

Origin of Product

United States

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